

In-Depth Technical Guide: Structural and Conformational Analysis of Methyl 2-Phenoxypropanoate

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Compound of Interest

Compound Name:	Methyl 2-phenoxypropanoate
CAS No.:	2065-24-9
Cat. No.:	B030997

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Introduction

Methyl 2-phenoxypropanoate, a molecule featuring an ester, an ether linkage, and an aromatic ring, serves as an exemplary model for understanding the interplay of steric and electronic effects that govern molecular structure and flexibility. Its structural backbone is prevalent in various herbicides and pharmaceuticals, making a thorough understanding of its three-dimensional properties crucial for researchers in agrochemistry and drug development. The molecule's conformational landscape—the collection of its accessible three-dimensional shapes—directly influences its physical properties, reactivity, and biological activity.

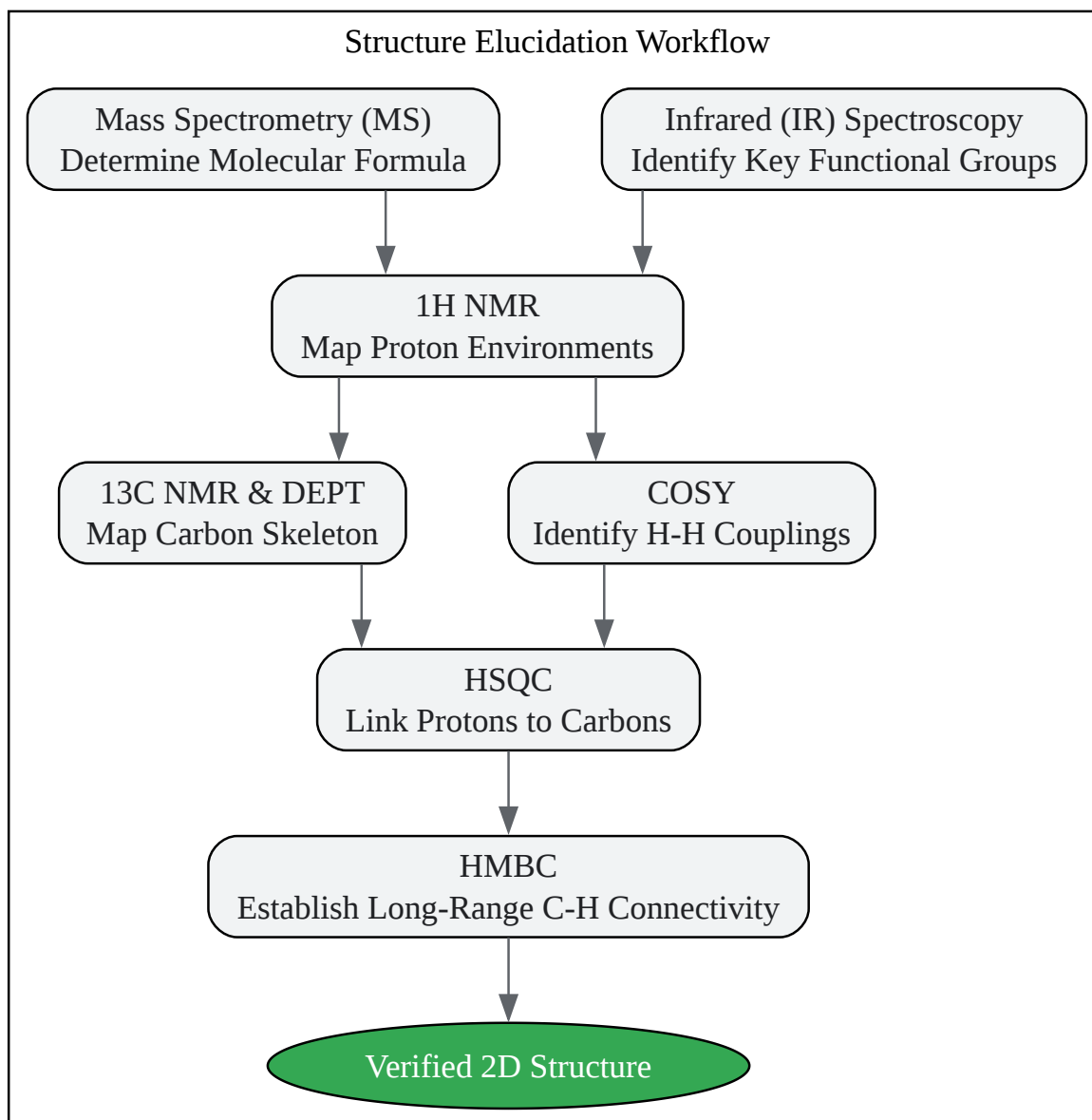
This guide provides a comprehensive exploration of the methodologies and theoretical principles applied to the structural and conformational analysis of **methyl 2-phenoxypropanoate**. We will delve into both experimental and computational techniques, explaining the causality behind procedural choices and demonstrating how these methods provide a self-validating framework for molecular characterization.

Part 1: Primary Structure Elucidation

Before exploring the three-dimensional conformations, it is imperative to unequivocally establish the molecule's constitution—the precise connectivity of its atoms. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) Spectroscopy.

Spectroscopic Verification Workflow

The logical flow for structure elucidation is a systematic process where each experiment builds upon the last to construct a complete molecular picture.^[1]



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Caption: A typical workflow for elucidating the structure of a small organic molecule.

Key Spectroscopic Techniques

1.2.1 Mass Spectrometry (MS)

Mass spectrometry is the first step, providing the molar mass of the molecule and, through high-resolution MS, its exact molecular formula. For **methyl 2-phenoxypropanoate**

($C_{10}H_{12}O_3$), the expected exact mass would be approximately 180.0786 g/mol .

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Esters characteristically show three intense peaks, a pattern sometimes called the "Rule of Three".^[2]

- C=O Stretch: A strong, sharp absorption band around 1735-1750 cm^{-1} .
- C-O-C Asymmetric Stretch (Ester): An intense band in the 1150-1250 cm^{-1} region.^[2]
- O-C-C Asymmetric Stretch (Ester): Another strong band, typically around 1000-1100 cm^{-1} .^[2]
- C-O-C Stretch (Ether): An absorption band also appears in the 1000-1300 cm^{-1} region, often overlapping with the ester C-O stretches.

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework.^[3] A suite of 1D and 2D experiments provides a complete picture of atomic connectivity.^[4]

Table 1: Predicted 1H and ^{13}C NMR Data for **Methyl 2-Phenoxypropanoate** (Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is estimated based on principles from analogous structures like methyl 2-phenylpropanoate and methyl 2-methyl-2-phenylpropanoate).^{[5][6][7]}

Group	Predicted ¹ H Shift (ppm)	Multiplicity	Integration	Predicted ¹³ C Shift (ppm)	DEPT-135
Phenyl (Ar-H ortho)	~6.95	d	2H	~115	CH (+)
Phenyl (Ar-H meta)	~7.30	t	2H	~130	CH (+)
Phenyl (Ar-H para)	~7.00	t	1H	~122	CH (+)
Phenyl (Ar-C ipso)	-	-	-	~158	C (absent)
O-CH	~4.80	q	1H	~75	CH (+)
CH ₃ (propanoate)	~1.65	d	3H	~18	CH ₃ (+)
C=O	-	-	-	~173	C (absent)
O-CH ₃ (ester)	~3.75	s	3H	~52	CH ₃ (+)

Experimental Protocol: Comprehensive NMR Analysis

This protocol outlines a self-validating system for acquiring a complete set of NMR data for structural confirmation.

1. Sample Preparation:

- Rationale: Proper sample concentration and purity are critical for high-quality spectra. The choice of solvent prevents overwhelming solvent signals and ensures solubility.
- Procedure:
 - Accurately weigh 5-10 mg of purified **methyl 2-phenoxypropanoate**.^[1]
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & 1D Spectra Acquisition:

- Rationale: Tuning and shimming the spectrometer optimize the magnetic field homogeneity, leading to sharp, well-resolved peaks, which is crucial for accurate coupling constant measurements and multiplicity analysis.
- Procedure:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Tune and shim the probe to achieve optimal resolution and lineshape.
 - Acquire a standard ^1H NMR spectrum (16-32 scans).
 - Acquire a proton-decoupled ^{13}C NMR spectrum (~1024 scans).
 - Acquire a DEPT-135 spectrum to differentiate between CH , CH_2 , and CH_3 signals.[1]

3. 2D Spectra Acquisition for Connectivity Mapping:

- Rationale: 2D NMR experiments reveal through-bond correlations, providing an unambiguous map of the molecular structure. Each experiment provides a unique piece of the puzzle.
- Procedure:
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) couplings, typically over two to three bonds. It will confirm the coupling between the O-CH proton and the adjacent CH_3 group.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, mapping out all C-H single bonds.[4]
 - HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).[8] It is essential for connecting the molecular fragments, for example, showing a correlation from the O- CH_3 protons to the ester carbonyl carbon ($\text{C}=\text{O}$), and from the O-CH proton to the ipso-carbon of the phenyl ring.

Part 2: Conformational Analysis

Conformational analysis explores the molecule's dynamic three-dimensional nature. For **methyl 2-phenoxypropanoate**, flexibility arises from rotation around several key single bonds.

The relative orientation of the molecular fragments defines the conformers and their corresponding energies.

Defining the Conformational Space

The overall shape of the molecule is primarily dictated by the torsion (dihedral) angles around three key bonds.



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Caption: Key rotatable bonds defining the conformational space of **methyl 2-phenoxypropanoate**.

- τ_1 (C-O-C-C): Rotation around the Ar-O bond, which determines the orientation of the propanoate group relative to the phenyl ring.
- τ_2 (O-C-C=O): Rotation around the C α -C(carbonyl) bond, influencing the position of the ester group.
- τ_3 (C-C-O-C): Rotation around the C(carbonyl)-O(ester) bond. This rotation is generally heavily restricted in esters, which strongly prefer a planar s-trans (or Z) conformation due to resonance stabilization.^{[9][10]}

The interplay between steric hindrance (repulsion between bulky groups) and electronic effects (like hyperconjugation or dipole alignment) determines the energetically preferred values for these torsion angles.

Experimental Approaches to Conformation

While NMR provides an averaged picture at room temperature, advanced techniques can probe conformational dynamics.

- Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å),

regardless of their bonding connectivity. A strong NOE between a proton on the phenyl ring and the O-CH proton would indicate a preference for a specific τ_1 angle that brings these groups into proximity.

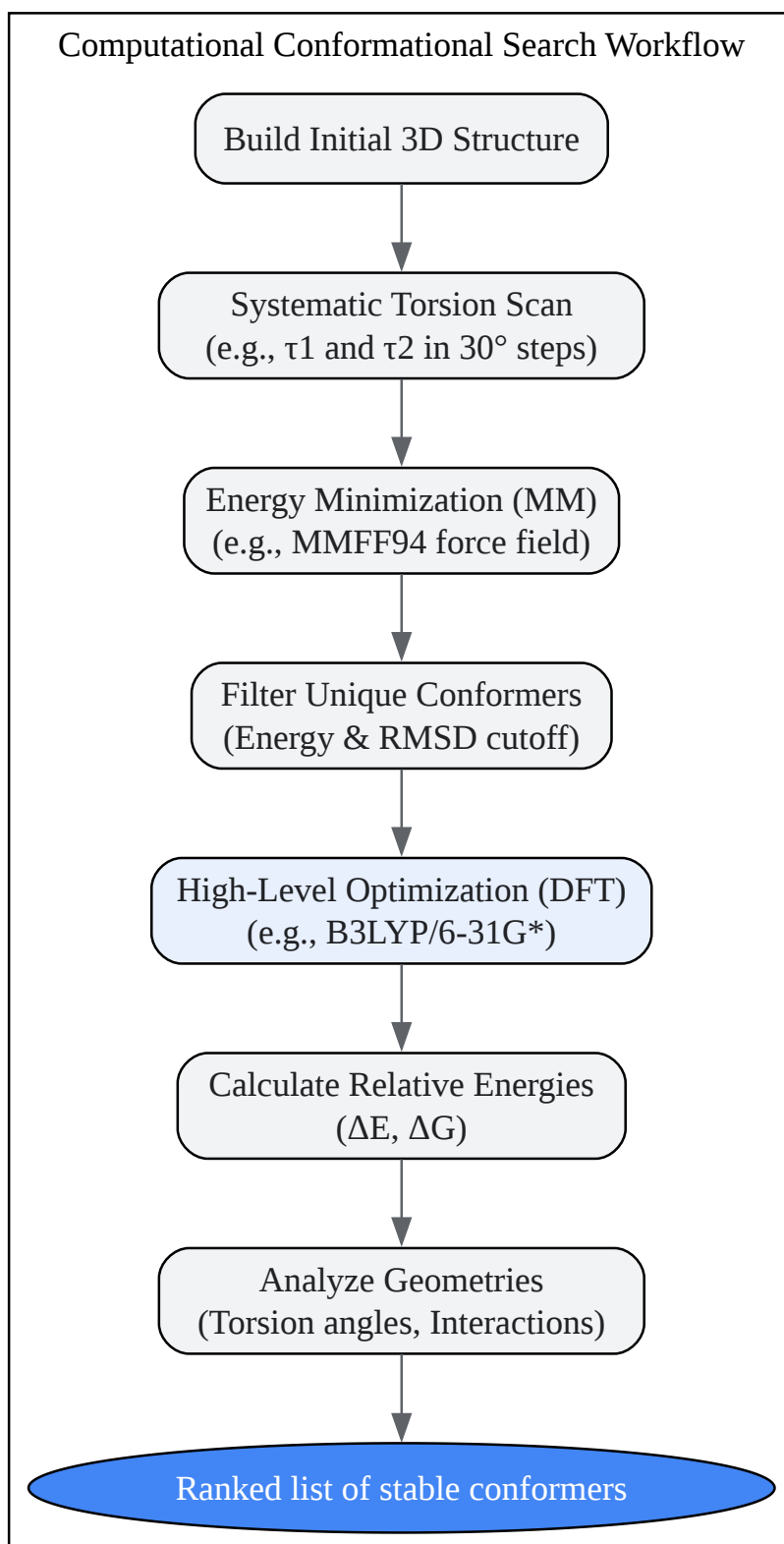
- Variable Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier is high enough, separate signals for each conformer may be observed, allowing for their individual characterization and the calculation of the energy barrier to rotation.

Computational Chemistry: A Predictive and Explanatory Tool

Computational modeling is indispensable for mapping the potential energy surface of a molecule and understanding the factors that stabilize different conformers.[\[11\]](#)[\[12\]](#)

2.3.1 Conformational Search Protocol

The goal is to systematically explore the potential energy surface to find all low-energy minima.



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Caption: A standard workflow for computational conformational analysis.

- Initial Structure Generation: A 2D sketch of **methyl 2-phenoxypropanoate** is converted into an initial 3D structure.
- Systematic Search: The key torsion angles (τ_1 , τ_2) are rotated systematically (e.g., in 30° increments) to generate a wide array of starting geometries.[13]
- Molecular Mechanics (MM) Minimization: Each generated structure is subjected to energy minimization using a fast computational method like a molecular mechanics force field (e.g., MMFF94). This relaxes the structures into the nearest local energy minima.
- Filtering: Duplicate structures and high-energy conformers are removed.
- DFT Optimization: The remaining unique, low-energy conformers are re-optimized using a more accurate, higher-level method like Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). This provides more reliable geometries and energies.[9]
- Energy Analysis: The final energies of all stable conformers are calculated and compared to identify the global minimum (the most stable conformation) and the relative energies of other low-lying conformers.

2.3.2 Predicted Conformational Preferences

Based on studies of analogous diphenyl ethers and phenylpropanoates, certain conformational preferences can be predicted:[14][15]

- The ester group (τ_3) will be planar and s-trans.[9]
- The C α -C(carbonyl) bond (τ_2) will likely adopt a conformation where the bulky phenyl ether group is staggered relative to the carbonyl oxygen to minimize steric clash.
- The Ar-O bond (τ_1) rotation is more complex. The lowest energy conformer for diphenyl ether is a "twisted" structure, and a similar non-planar arrangement is expected here to balance steric repulsion and electronic effects.

Table 2: Illustrative Conformational Energy Data (This table is a hypothetical representation of results from a computational analysis to illustrate how data is presented. Actual values require a dedicated computational study.)

Conformer ID	τ_1 (C-O-C-C)	τ_2 (O-C-C=O)	Relative Energy (kcal/mol)	Boltzmann Population (%)
A (Global Min)	45°	15°	0.00	75.3%
B	-40°	170°	0.85	18.1%
C	175°	20°	1.50	6.6%

Conclusion

The structural and conformational analysis of **methyl 2-phenoxypropanoate** is a multi-faceted process that integrates a suite of powerful analytical techniques. The unambiguous determination of its covalent framework relies on a logical and self-validating workflow of MS and 1D/2D NMR experiments. Building on this foundation, a deeper understanding of its functional 3D structure is achieved by combining advanced NMR methods with the predictive and explanatory power of computational chemistry. This synergistic approach not only defines the static structure but also characterizes the dynamic conformational landscape that is fundamental to the molecule's chemical and biological properties, providing critical insights for professionals in chemical research and development.

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